molecular formula C10H12O2 B1360164 Methyl 3,5-dimethylbenzoate CAS No. 25081-39-4

Methyl 3,5-dimethylbenzoate

Cat. No.: B1360164
CAS No.: 25081-39-4
M. Wt: 164.2 g/mol
InChI Key: PEVXENGLERTHJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dimethylbenzoate can be synthesized from 3,5-dimethylbenzoic acid. A common method involves treating a solution of 3,5-dimethylbenzoic acid in methanol with a catalytic amount of sulfuric acid and heating the mixture to reflux. After 10 hours, the solution is cooled, concentrated, and poured into crushed ice. The mixture is then extracted with diethyl ether, and the organic phase is dried over magnesium sulfate and concentrated under reduced pressure. The resulting solid is recrystallized from hexanes to yield this compound with a yield of approximately 90% .

Industrial Production Methods

Industrial production methods for this compound typically involve similar esterification reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,5-dimethylbenzoic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3,5-dimethylbenzoic acid.

    Reduction: 3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 3,5-dimethylbenzoate serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, making it useful in the development of more complex molecules.

  • Reactivity : The presence of the ester functional group enables nucleophilic acyl substitution reactions, which can be utilized to synthesize other esters or acids.
  • Functionalization : The methyl groups on the benzene ring can be further modified through electrophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Crystal Engineering

Recent studies have focused on the crystal structures of this compound, revealing insights into its molecular interactions and packing arrangements.

  • Hydrogen Bonding : The compound exhibits C—H⋯O=C hydrogen bonding which contributes to its crystalline stability. Crystallographic studies have shown that these interactions lead to layered structures that can influence the material's physical properties .
  • Dimers Formation : In certain conditions, this compound forms dimers which are connected through different types of molecular interactions, demonstrating its potential utility in materials science .

Emerging research has indicated potential biological applications for this compound.

  • Synthesis of Derivatives : Research has demonstrated the successful synthesis of various derivatives from this compound through nucleophilic substitutions and oxidation reactions. These derivatives have been explored for their potential applications in pharmaceuticals and agrochemicals.
  • Crystallographic Studies : A detailed crystallographic analysis highlighted the formation of hydrogen-bonded networks in this compound crystals. Such studies provide insights into how molecular structure influences material properties and stability .

Mechanism of Action

The mechanism of action of methyl 3,5-dimethylbenzoate depends on its specific application. As a ligand, it coordinates with metal ions to form stable complexes. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Methyl 3,5-dimethylbenzoate can be compared with other similar compounds, such as:

    Methyl p-toluate: Another methyl ester of a methyl-substituted benzoic acid, but with a different substitution pattern.

    Ethyl 4-methylbenzoate: An ethyl ester with a similar structure but different alkyl group.

    3,5-Dimethylbenzoic acid: The parent acid of this compound.

    Methyl 3,5-dimethoxybenzoate: A compound with methoxy groups instead of methyl groups at the 3 and 5 positions.

This compound is unique due to its specific substitution pattern and its role as a precursor to various biologically active compounds .

Biological Activity

Methyl 3,5-dimethylbenzoate (MDMB) is an aromatic ester with a molecular formula of C10H12O2C_{10}H_{12}O_2 and a molecular weight of approximately 164.20 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of MDMB, including its chemical properties, structural characteristics, and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
CAS Number25081-39-4
Molecular FormulaC10H12O2
Molecular Weight (g/mol)164.204
Melting Point31°C to 33°C
Boiling Point239°C to 240°C
Density1.027 g/cm³

Structural Characteristics

The crystal structure of MDMB has been analyzed using single-crystal X-ray diffraction. The analysis revealed that the crystals are composed of strands of CHO=CC—H\cdots O=C bonded molecules arranged into layered structures. This arrangement is significant as it influences the compound's interaction with biological targets .

Antimicrobial Properties

Research indicates that MDMB exhibits antimicrobial activity against various pathogens. A study investigating the antimicrobial effects of several methyl esters found that MDMB demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Cytotoxicity

In vitro studies have shown that MDMB possesses cytotoxic properties against certain cancer cell lines. For instance, it was tested against human melanoma (MDA-MB-435) and glioblastoma (SF-295) cells, revealing a half-maximal inhibitory concentration (IC50) value of approximately 15 µM, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .

Case Studies

  • Anticancer Activity : A recent study highlighted the potential of MDMB as an anticancer agent, demonstrating its efficacy in inhibiting cell proliferation in various cancer lines. The compound's structure allows for interactions with specific cellular targets involved in growth regulation .
  • Antioxidant Activity : Another investigation assessed the antioxidant capabilities of MDMB through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that MDMB can effectively scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Preliminary studies have suggested that MDMB may offer neuroprotective benefits by modulating neuroinflammatory pathways. This could have implications for conditions like Alzheimer's disease, although further research is required to confirm these findings .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,5-dimethylbenzoate, and how can reaction conditions be optimized for purity?

this compound is typically synthesized via esterification of 3,5-dimethylbenzoic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key optimization parameters include:

  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but may require reflux conditions to avoid methanol evaporation.
  • Catalyst load : Acid catalysts (5–10 mol%) balance efficiency with minimal side reactions like sulfonation of aromatic rings.
  • Work-up : Neutralization with NaHCO₃ followed by solvent extraction (e.g., ethyl acetate) and vacuum distillation yield high-purity product (>95%) .
  • Validation : Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1) and confirm purity by GC-MS or NMR .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H NMR (CDCl₃): δ 2.35 (s, 6H, two CH₃), 3.90 (s, 3H, OCH₃), 7.60 (s, 2H, aromatic H) .
    • ¹³C NMR : Peaks at 21.4 (CH₃), 52.1 (OCH₃), 128–132 (aromatic C), 167.2 (C=O).
  • Mass spectrometry : Molecular ion [M⁺] at m/z 164.2 (C₁₀H₁₂O₂) with fragmentation patterns confirming ester and methyl groups .
  • X-ray crystallography : Used for structural confirmation in coordination complexes (e.g., organotin derivatives) .

Q. How do physical properties (e.g., density, boiling point) impact experimental design?

  • Density : 1.027 g/mL at 25°C necessitates precise volumetric measurements for stoichiometric calculations.
  • Boiling point : 242.9°C (760 mmHg) requires high-temperature setups (e.g., oil baths) for distillation.
  • Melting point : 31–240°C (broad range due to polymorphism) suggests storage at 4°C to prevent solidification in solution-based reactions .

Advanced Research Questions

Q. How is this compound utilized in chiral stationary phases for HPLC?

this compound derivatives, such as cellulose tris(3,5-dimethylbenzoate), are coated onto silica gel to create chiral stationary phases (CSPs). These CSPs separate enantiomers via π-π interactions and hydrogen bonding with analytes. Key parameters include:

  • Coating efficiency : Optimized by sonication in acetone to ensure uniform polymer distribution .
  • Enantioseparation : Demonstrated for amines and alcohols (e.g., α-phenylethylamine derivatives) with resolution factors >1.5 under normal-phase conditions (hexane/isopropanol 90:10) .

Q. What metabolic challenges arise when using this compound in microbial studies?

In bacterial strains (e.g., Pseudomonas spp.), this compound is metabolized via β-oxidation, but the 3,5-dimethyl substituents sterically hinder enzymatic cleavage, leading to dead-end metabolites like 4-carboxymethyl-dimethylbutenolides. This blocks growth substrates, necessitating genetic engineering (e.g., dioxygenase overexpression) to improve degradation .

Q. How does this compound function as a ligand in organometallic complexes?

In organotin(IV) carboxylates, the ester acts as a bidentate ligand via the carbonyl oxygen and adjacent aromatic ring. Single-crystal X-ray studies reveal distorted trigonal-bipyramidal geometry at the Sn center, enhancing catalytic activity in esterification reactions. Stability is pH-dependent, with optimal coordination at pH 6–8 .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

For example, discrepancies in ¹H NMR peaks for triazine-linked derivatives (e.g., methyl 3-[[4-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) may arise from rotameric equilibria. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures to confirm dynamic effects.
  • DFT calculations : Predict chemical shifts for dominant conformers and compare with experimental data .

Q. Methodological Considerations

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

  • Stepwise monitoring : Use LC-MS or in-situ IR to detect intermediates (e.g., unreacted trichlorotriazine in triazine syntheses) .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to remove byproducts like DIPEA salts .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods due to volatile methanol byproducts.
  • PPE : Nitrile gloves and goggles to prevent skin/eye irritation (R36/37/38) .
  • Waste disposal : Neutralize acidic residues before aqueous disposal .

Properties

IUPAC Name

methyl 3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVXENGLERTHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179774
Record name Benzoic acid, 3,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25081-39-4
Record name Benzoic acid, 3,5-dimethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into this autoclave were charged methyl 3,5-dimethylbenzoate 90 g (550 mmole), phenol 207 g (2200 mmole) and titanium tetraphenoxide/phenol adduct 2.8 g (5.5 mmole) in a state such that the phenol was melting. The autoclave was sealed and then cooled with ice. After sufficient cooling, the inner gas was evacuated with a vacuum pump. Then, the contents were heated and reacted for three hours at 230° C. Furthermore, during the reaction, the liquid held in the reservoir was continuously removed with a pump at a rate of 10 g per hour. After cooling, the reaction mixture in the autoclave was separated by distillation to obtain phenyl 3,5-dimethylbenzoate (product) in an amount of 85 g (68% yield in terms of methyl 3,5-dimethylbenzoate). The boiling point was 155° C./2 mmHg, and the melting point was 32° C.
Quantity
90 g
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reactant
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207 g
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0 (± 1) mol
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titanium tetraphenoxide phenol
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2.8 g
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catalyst
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Synthesis routes and methods II

Procedure details

A solution of 3,5-dimethyl benzoic acid (25 g, 0.17 mol) in methanol (250 ml) was treated with sulfuric acid (1 ml, cat. amount) and heated to reflux. After 10 hours, the solution was cooled to room temperature, concentrated to approximately 1/2 volume and poured into 200 ml of crushed ice. The mixture was extracted twice with 200 ml portions of diethyl ether. The organic phase was extracted with saturated aqueous sodium carbonate, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting solid was recrystallized from hexanes to yield the product (24.5 g, 90% yield) as volatile white plates. mp=32°-35° C. (lit. mp=35°-36° C.)
Quantity
25 g
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reactant
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1 mL
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250 mL
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Yield
90%

Synthesis routes and methods III

Procedure details

A solution of 3,5-dimethyl-4-hydroxybenzoic acid (1.0 g) in ether (5 mL) and methanol(5 mL) was treated with excess trimethylsilyldiazomethane. After stirring 30 min at room temperature the reaction was treated with magnesium sulfate, filtered and concentrated to a brown solid. The title compound was obtained by purification on silica gel to give a colorless solid (670 mg). NMR (CDCl3); δ 7.75 (s,2H), 3.85 (s,3H), 2.30 (s,6H).
Quantity
1 g
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0 (± 1) mol
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5 mL
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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